Methoxy(propan-2-yl)amine Hydrochloride (CAS 1421604-16-1): A Technical Guide for Scientific Professionals
Methoxy(propan-2-yl)amine Hydrochloride (CAS 1421604-16-1): A Technical Guide for Scientific Professionals
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxy(propan-2-yl)amine hydrochloride, with the Chemical Abstracts Service (CAS) number 1421604-16-1, is a secondary amine hydrochloride.[1][2] Its molecular structure, featuring a methoxy group and an isopropyl substituent attached to a nitrogen atom, presents a unique combination of steric and electronic properties. These characteristics make it a valuable building block in the fields of medicinal chemistry and organic synthesis, offering potential for the development of novel bioactive molecules.
Core Properties and Characteristics
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development.
| Property | Value |
| CAS Number | 1421604-16-1 |
| Molecular Formula | C4H12ClNO |
| Molecular Weight | 125.6 g/mol [2] |
| IUPAC Name | N-methoxypropan-2-amine hydrochloride |
| Synonyms | N-Isopropyl-O-methylhydroxylamine Hydrochloride |
Synthesis and Manufacturing
The synthesis of Methoxy(propan-2-yl)amine hydrochloride can be achieved through various established chemical pathways. A common and effective method is reductive amination.
Synthetic Pathway: Reductive Amination
This process generally involves two key steps: the formation of an imine followed by its reduction to the desired amine.
Caption: Reductive amination pathway for the synthesis of Methoxy(propan-2-yl)amine hydrochloride.
Step-by-Step Experimental Protocol
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Imine Formation: Methoxyamine (or its hydrochloride salt) is reacted with acetone in a suitable solvent, such as methanol. This condensation reaction forms the N-(propan-2-yl)methoxylimine intermediate.
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Reduction: The imine is then reduced to the secondary amine. A mild reducing agent like sodium cyanoborohydride (NaBH3CN) is often employed for this step as it selectively reduces the imine in the presence of the ketone.
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Workup and Purification: Following the reduction, the reaction mixture is worked up to isolate the free base, Methoxy(propan-2-yl)amine. This typically involves quenching the reaction, adjusting the pH, and extracting the product into an organic solvent. The crude product can then be purified using techniques such as distillation or column chromatography.
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Salt Formation: The purified free base is dissolved in a suitable solvent, and a solution of hydrochloric acid (e.g., HCl in diethyl ether) is added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried.
Applications in Research and Drug Development
The structural motifs present in Methoxy(propan-2-yl)amine hydrochloride make it a compelling starting material for the synthesis of more complex molecules with potential therapeutic applications.
Role as a Pharmacophore Component
The methoxyamine group can participate in hydrogen bonding, a critical interaction in drug-receptor binding. The isopropyl group provides steric bulk, which can influence a molecule's binding affinity and selectivity for its biological target. These features make it a useful fragment for fragment-based drug discovery (FBDD) campaigns.
Potential Therapeutic Areas
While specific biological activities of compounds directly derived from Methoxy(propan-2-yl)amine hydrochloride are not extensively documented in publicly available literature, its structural class is relevant to several areas of drug discovery, including:
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Oncology: As a building block for kinase inhibitors and other small molecules targeting cancer-related pathways.
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Neuroscience: For the synthesis of ligands for G-protein coupled receptors (GPCRs) and ion channels involved in neurological disorders.
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Infectious Diseases: As a scaffold for the development of novel antibacterial and antiviral agents.
Illustrative Experimental Workflow: Fragment-Based Screening
The incorporation of Methoxy(propan-2-yl)amine hydrochloride into a fragment library for a screening campaign would follow a structured workflow.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Safety and Handling
As with all chemical reagents, proper safety protocols should be strictly followed when handling Methoxy(propan-2-yl)amine hydrochloride.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3]
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Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
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Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]
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Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
For comprehensive safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[5][6][7]
Conclusion
Methoxy(propan-2-yl)amine hydrochloride is a valuable and versatile building block for chemical synthesis. Its unique structural features offer significant potential for the discovery and development of new chemical entities with therapeutic relevance. This guide has provided a technical overview of its properties, synthesis, potential applications, and safe handling practices to support the endeavors of researchers and scientists in the field.
References
- Fukuyama, T., Kan, T., & Kurosawa, W. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. doi: 10.15227/orgsyn.079.0186
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PubChem. (n.d.). Methoxy(propan-2-YL)amine. Retrieved from [Link]
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Regulations.gov. (2020, February 7). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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Safety Data Sheet(SDS). (2023, November 2). Retrieved from [Link]
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Chem On Singapore. (2015, July 26). Safety Data Sheet. Retrieved from [Link]
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Haitack. (2020, August 30). MATERIAL SAFETY DATA SHEET (MSDS). Retrieved from [Link]
Sources
- 1. 1421604-16-1|Methoxy(propan-2-yl)amine hydrochloride|BLD Pharm [bldpharm.com]
- 2. methoxy(propan-2-yl)amine hydrochloride CAS#: 1421604-16-1 [m.chemicalbook.com]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. Documents [merckmillipore.com]
- 5. product.lottechem.com [product.lottechem.com]
- 6. chem-on.com.sg [chem-on.com.sg]
- 7. jhvest.com [jhvest.com]
